![molecular formula C4H4Br2ClNS B2623245 5-(Bromomethyl)-4-chloro-1,3-thiazole hydrobromide CAS No. 2095410-35-6](/img/structure/B2623245.png)
5-(Bromomethyl)-4-chloro-1,3-thiazole hydrobromide
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Overview
Description
Compounds like “5-(Bromomethyl)-4-chloro-1,3-thiazole hydrobromide” are typically used as intermediates in organic synthesis . They often serve as building blocks in the construction of more complex molecules, particularly in the fields of pharmaceuticals and materials science .
Synthesis Analysis
The synthesis of similar compounds can be achieved through several methods. One approach involves palladium-catalyzed carboamination reactions . Another method includes the ‘halogen dance’ reaction.Molecular Structure Analysis
The molecular structure of similar compounds can be elucidated using spectroscopic techniques such as NMR. Crystallographic analysis can also provide detailed structural information.Chemical Reactions Analysis
Compounds like this can undergo a variety of chemical reactions. They can be used in Suzuki cross-coupling reactions to synthesize novel derivatives. The bromomethyl group also allows for the formation of tridentate ligands for transition metals after further functionalization.Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be influenced by their substituents . Density functional theory (DFT) studies provide insights into the electronic structure and reactivity of these compounds.Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-(bromomethyl)-4-chloro-1,3-thiazole;hydrobromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrClNS.BrH/c5-1-3-4(6)7-2-8-3;/h2H,1H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQFZIIPKSSLJTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(S1)CBr)Cl.Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4Br2ClNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.41 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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